molecular formula C6H3BrClNO B1527858 2-Bromopyridine-3-carbonyl chloride CAS No. 654084-12-5

2-Bromopyridine-3-carbonyl chloride

Cat. No.: B1527858
CAS No.: 654084-12-5
M. Wt: 220.45 g/mol
InChI Key: ZSROXVDSDSXWFG-UHFFFAOYSA-N
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Description

2-Bromopyridine-3-carbonyl chloride is an organic compound that belongs to the class of halopyridines. It is characterized by the presence of a bromine atom at the second position and a carbonyl chloride group at the third position of the pyridine ring. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of 3-pyridinecarboxylic acid, followed by conversion to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride .

Industrial Production Methods

In industrial settings, the production of 2-Bromopyridine-3-carbonyl chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Bromopyridine-3-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromopyridine-3-carbonyl chloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromopyridine-3-carbonyl chloride involves its reactivity towards nucleophiles. The bromine atom and the carbonyl chloride group are both electrophilic centers, making the compound highly reactive. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromopyridine-3-carbonyl chloride is unique due to the presence of both a bromine atom and a carbonyl chloride group on the pyridine ring. This dual functionality allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-bromopyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO/c7-5-4(6(8)10)2-1-3-9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSROXVDSDSXWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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